1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose
1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose
Brand Name:
Vulcanchem
CAS No.:
53167-11-6
VCID:
VC0119100
InChI:
InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
SMILES:
CC1(OC2C(C(OC2O1)C=O)O)C
Molecular Formula:
C8H12O5
Molecular Weight:
188.18 g/mol
1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose
CAS No.: 53167-11-6
Reference Standards
VCID: VC0119100
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol
CAS No. | 53167-11-6 |
---|---|
Product Name | 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose |
Molecular Formula | C8H12O5 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde |
Standard InChI | InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1 |
Standard InChIKey | RSHCFFAQYBYYGI-XZBKPIIZSA-N |
Isomeric SMILES | CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C |
SMILES | CC1(OC2C(C(OC2O1)C=O)O)C |
Canonical SMILES | CC1(OC2C(C(OC2O1)C=O)O)C |
Synonyms | 1,2-O-(1-Methylethylidene)-α-D-xylo-pentodialdo-1,4-furanose; 1,2-O-Isopropylidene-D-xylo-pentadialdo-1,4-furanose; Furo[2,3-d]-1,3-dioxole, α-D-Xylo-pentodialdo-1,4-furanose Deriv.; 1,2-O-(1-Methylethylidene)-α-D-xylo-pentodialdo-1,4-furanose |
PubChem Compound | 11030561 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume